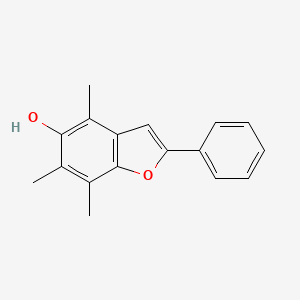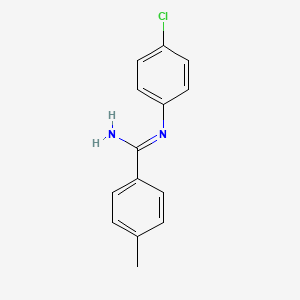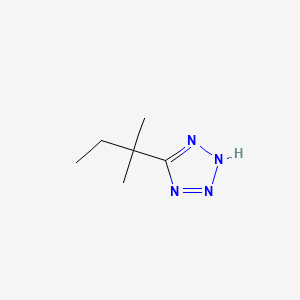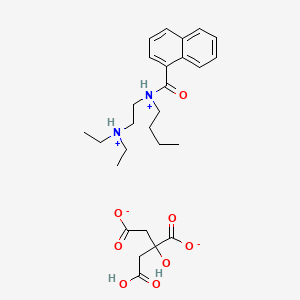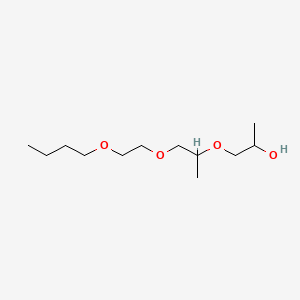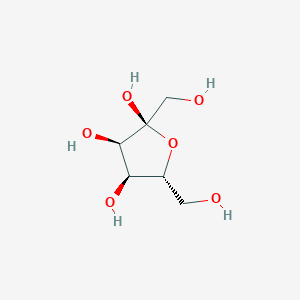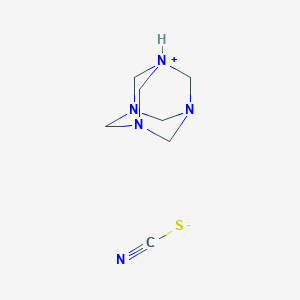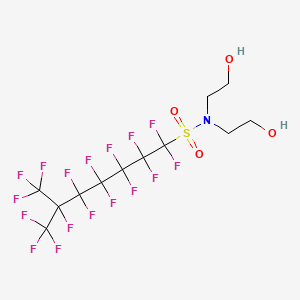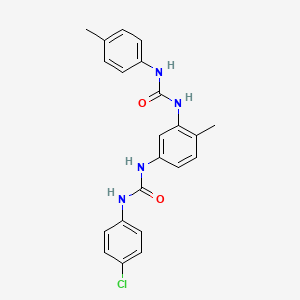
1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a tolyl group, and a urea moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with isocyanate derivatives under controlled conditions to form the desired urea compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-((((4-Bromophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
- 1-(5-((((4-Methylphenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
- 1-(5-((((4-Fluorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea
Uniqueness
1-(5-((((4-Chlorophenyl)amino)carbonyl)amino)-o-tolyl)-3-(p-tolyl)urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and activity compared to its analogs.
Properties
CAS No. |
94158-50-6 |
|---|---|
Molecular Formula |
C22H21ClN4O2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-3-[(4-methylphenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H21ClN4O2/c1-14-3-8-17(9-4-14)25-22(29)27-20-13-19(10-5-15(20)2)26-21(28)24-18-11-6-16(23)7-12-18/h3-13H,1-2H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
LTYXXRYNGCCBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



